(S)-N-Boc-|A-(碘甲基)苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

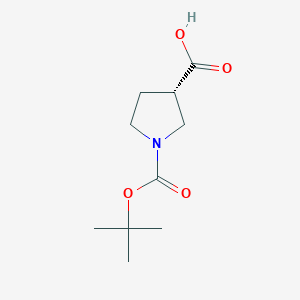

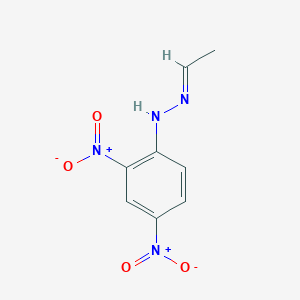

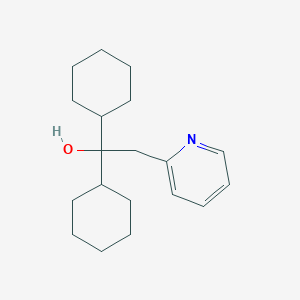

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine, also known as Boc-protected amino alcohol or Boc-Iodo-Alcohol, is an important intermediate in organic synthesis. It has a wide range of applications in scientific research, especially in the field of medicinal chemistry.

科学研究应用

光催化:已经研究了 (BiO)2CO3 等材料的光催化性能,适用于医疗保健、环境修复和能量转换。此类材料可以激发在类似应用中使用相关化合物 (Ni、Sun、Zhang 和 Dong,2016)。

药物化学:苯并噁硼烷化合物已显示出广泛的治疗应用,包括抗菌、抗真菌和抗病毒特性。这凸显了开发结构相似的化合物用于制药的潜力 (Nocentini、Supuran 和 Winum,2018)。

超分子化学:例如,苯-1,3,5-三甲酰胺衍生物因其在纳米技术和聚合物科学中的自组装特性而被利用,表明 (S)-N-Boc-|(碘甲基)苯乙胺在设计新材料和分子结构方面具有潜力 (Cantekin、de Greef 和 Palmans,2012)。

作用机制

Target of Action

It’s worth noting that this compound belongs to the class of boc-protected amines . Boc-protected amines are often used in organic synthesis as they can protect amine groups from unwanted reactions, allowing chemists to selectively manipulate other parts of the molecule .

Mode of Action

The mode of action of Boc-protected amines involves the protection and deprotection of the amine group. The Boc group can be added to the amine under mild conditions using Boc anhydride (Boc2O) and a base . The resulting Boc-protected amine is stable towards most nucleophiles and bases . When the protection is no longer needed, the Boc group can be removed under acidic conditions . This allows for selective reactions to be carried out on different parts of the molecule.

Biochemical Pathways

Boc-protected amines are commonly used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the impact of this compound on biochemical pathways would largely depend on the final product that it is used to synthesize.

Result of Action

The result of the compound’s action would depend on the context in which it is used. In organic synthesis, the primary result would be the successful protection of an amine group, allowing for selective reactions to be carried out on other parts of the molecule . If used in the synthesis of a pharmaceutical, the result of its action would be determined by the biological activity of the final product.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc protection and deprotection reactions are sensitive to pH . The reactions are typically carried out in a controlled laboratory environment to ensure optimal conditions. Furthermore, the compound should be stored in a refrigerated environment to maintain its stability .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWACWHUQANTFH-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565797 |

Source

|

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine | |

CAS RN |

154669-56-4 |

Source

|

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)